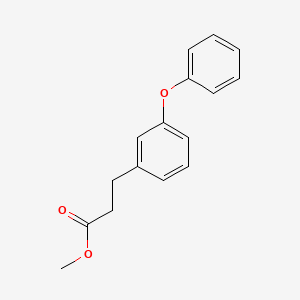
4-bromo-5-nitro-2,3-dihydro-1H-indol-2-one
描述
4-bromo-5-nitro-2,3-dihydro-1H-indol-2-one is a compound belonging to the indole family, which is known for its diverse biological activities and applications in various fields. Indole derivatives have been extensively studied due to their potential therapeutic properties, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities .
准备方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-bromo-5-nitro-2,3-dihydro-1H-indol-2-one involves the reaction of 2,5-dibromonitrobenzene with ethyl acetoacetate and potassium carbonate in dimethylformamide (DMF) at 80°C. This is followed by the addition of iron in glacial acetic acid at 120°C, resulting in the formation of the desired compound with a yield of 90% .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to achieve high yields and purity.
化学反应分析
Types of Reactions
4-bromo-5-nitro-2,3-dihydro-1H-indol-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation to form different oxidation states or functional groups.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Formation of various substituted indole derivatives.
Reduction: Formation of 4-bromo-1,3-dihydro-5-amino-2H-indol-2-one.
Oxidation: Formation of oxidized indole derivatives with different functional groups.
科学研究应用
4-bromo-5-nitro-2,3-dihydro-1H-indol-2-one has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4-bromo-5-nitro-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to bind to and modulate the activity of enzymes, receptors, or other proteins involved in cellular processes. For example, indole derivatives are known to interact with multiple receptors and enzymes, leading to various pharmacological effects .
相似化合物的比较
Similar Compounds
2H-Indol-2-one: A parent compound with similar structural features but lacking the bromine and nitro groups.
4-bromo-1,3-dihydro-2H-indol-2-one: Similar structure but without the nitro group.
5-nitro-1,3-dihydro-2H-indol-2-one: Similar structure but without the bromine atom.
Uniqueness
4-bromo-5-nitro-2,3-dihydro-1H-indol-2-one is unique due to the presence of both bromine and nitro groups, which confer distinct chemical reactivity and biological activity
属性
分子式 |
C8H5BrN2O3 |
|---|---|
分子量 |
257.04 g/mol |
IUPAC 名称 |
4-bromo-5-nitro-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C8H5BrN2O3/c9-8-4-3-7(12)10-5(4)1-2-6(8)11(13)14/h1-2H,3H2,(H,10,12) |
InChI 键 |
LAEDNJNAOBPJRP-UHFFFAOYSA-N |
规范 SMILES |
C1C2=C(C=CC(=C2Br)[N+](=O)[O-])NC1=O |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-(4-Fluoro-phenyl)-imidazo[2,1-b]thiazole-2-carboxylic acid](/img/structure/B8482385.png)
![1-(1,4-DIOXA-SPIRO[4.5]DEC-8-YL)-3-IODO-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YLAMINE](/img/structure/B8482388.png)






![8-Octyl-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B8482442.png)




